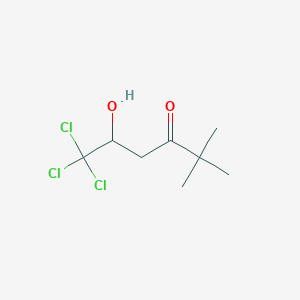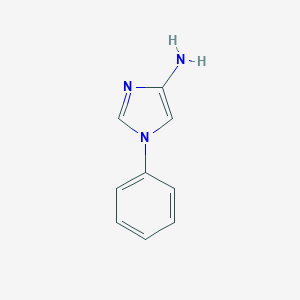
N,N-di(butan-2-yl)-2,6-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-di(butan-2-yl)-2,6-dichlorobenzamide, also known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chloroacetanilide family of herbicides and has been in use since the 1970s. Butachlor is known for its high efficacy against a broad spectrum of weeds and its low toxicity to mammals. In
作用机制
Butachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the target weeds. It is absorbed by the roots and translocated to the leaves, where it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This results in the accumulation of toxic intermediates that damage the plant cells and eventually lead to death.
生化和生理效应
Butachlor can have both beneficial and harmful effects on non-target organisms. It has been shown to enhance the growth of beneficial microorganisms in the soil, which can improve soil fertility and plant growth. However, it can also have negative effects on aquatic organisms, such as fish and amphibians, if it leaches into nearby waterways. Butachlor can also have toxic effects on mammals if ingested in large quantities.
实验室实验的优点和局限性
Butachlor is a widely used herbicide in agriculture, which makes it a useful tool for studying the effects of herbicides on plants and ecosystems. It is also relatively easy to synthesize and has a well-established mechanism of action, which makes it a good candidate for biochemical and physiological studies. However, its toxicity to mammals and potential impact on the environment should be taken into consideration when designing experiments.
未来方向
There are several areas of N,N-di(butan-2-yl)-2,6-dichlorobenzamide research that could be explored in the future. One area is the development of more environmentally friendly herbicides that have similar efficacy to N,N-di(butan-2-yl)-2,6-dichlorobenzamide but are less toxic to non-target organisms. Another area is the study of the long-term effects of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on soil health and plant growth. Additionally, the potential impact of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on human health should be further investigated to ensure its safe use in agriculture.
合成方法
Butachlor can be synthesized by reacting 2,6-dichlorobenzamide with butyraldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
科学研究应用
Butachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. It is commonly used in rice paddies, which are important ecosystems that support a diverse range of plant and animal species. Research has shown that N,N-di(butan-2-yl)-2,6-dichlorobenzamide can have both positive and negative effects on the environment, depending on the application method and dosage.
属性
CAS 编号 |
27891-14-1 |
|---|---|
产品名称 |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
分子式 |
C15H21Cl2NO |
分子量 |
302.2 g/mol |
IUPAC 名称 |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |
InChI 键 |
ACZAVKVQOOZHDY-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
规范 SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




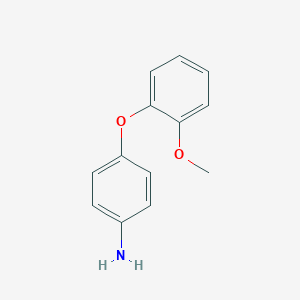
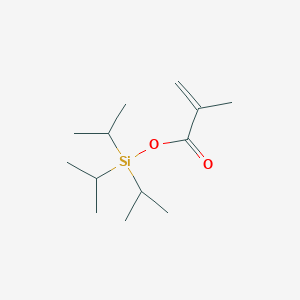
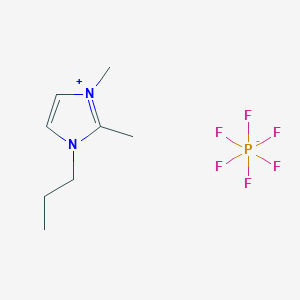
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
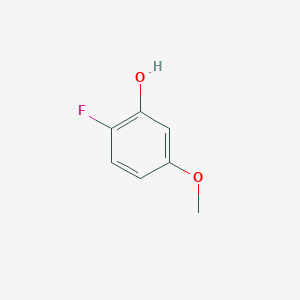


![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
